
2-(3-Nitroprop-1-en-2-yl)furan
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Nitroprop-1-en-2-yl)furan is a heterocyclic organic compound characterized by a furan ring substituted with a nitroprop-1-en-2-yl group. This compound is part of the broader class of furan derivatives, which are known for their diverse biological and chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Nitroprop-1-en-2-yl)furan typically involves the condensation of furan with nitroalkenes. One common method is the reaction of furan with 3-nitroprop-1-ene in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. These methods often utilize catalysts and optimized reaction conditions to ensure high purity and scalability. The use of environmentally friendly solvents and reagents is also a consideration in industrial settings to minimize environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
2-(3-Nitroprop-1-en-2-yl)furan undergoes various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form nitroso or nitrate derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions can occur at the furan ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride are frequently used.
Substitution: Electrophilic reagents like bromine or chlorine can be used under controlled conditions to achieve substitution at the furan ring.
Major Products Formed
Oxidation: Formation of nitroso or nitrate derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated furan derivatives.
Applications De Recherche Scientifique
2-(3-Nitroprop-1-en-2-yl)furan has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new antibiotics.
Industry: Utilized in the production of polymers and other materials with specific chemical properties
Mécanisme D'action
The mechanism of action of 2-(3-Nitroprop-1-en-2-yl)furan involves its interaction with biological molecules. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial effects. The furan ring can also participate in various biochemical pathways, contributing to the compound’s overall biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Furoic acid
- 2-Furfylacrylic acid
- 2,5-Furandicarboxylic acid
Comparison
2-(3-Nitroprop-1-en-2-yl)furan is unique due to the presence of the nitroprop-1-en-2-yl group, which imparts distinct chemical and biological propertiesFor instance, while 2-furoic acid is primarily used in organic synthesis and as a food additive, this compound is more focused on antimicrobial applications .
Propriétés
Numéro CAS |
261171-52-2 |
|---|---|
Formule moléculaire |
C7H7NO3 |
Poids moléculaire |
153.14 g/mol |
Nom IUPAC |
2-(3-nitroprop-1-en-2-yl)furan |
InChI |
InChI=1S/C7H7NO3/c1-6(5-8(9)10)7-3-2-4-11-7/h2-4H,1,5H2 |
Clé InChI |
XQMKMQQCVRKOSX-UHFFFAOYSA-N |
SMILES canonique |
C=C(C[N+](=O)[O-])C1=CC=CO1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


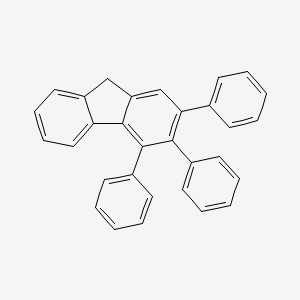
![4-[(E)-{4-[Bis(4-bromophenyl)amino]phenyl}diazenyl]benzonitrile](/img/structure/B12583740.png)
![N-{4-[2-(2-Chlorophenyl)-4-(3-methylphenyl)-1,3-thiazol-5-yl]pyridin-2-yl}-3-phenylpropanamide](/img/structure/B12583745.png)
![Acetamide,2-[(5,8-dimethyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-2-allyl-](/img/structure/B12583757.png)

![S-[4-[1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]but-3-ynyl] benzenecarbothioate](/img/structure/B12583769.png)
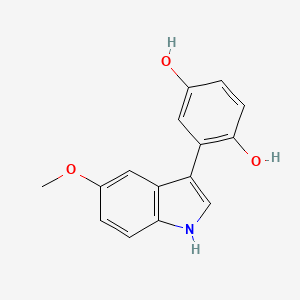
![2-[2-(4-fluorophenyl)-7-methylquinazolin-4-ylsulfanyl]-N,N-dimethylacetamide](/img/structure/B12583785.png)
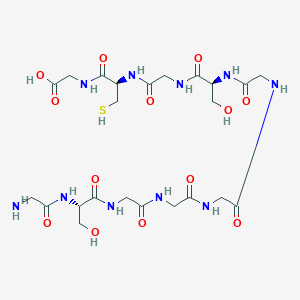
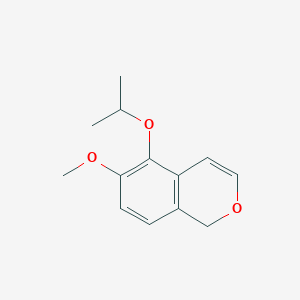
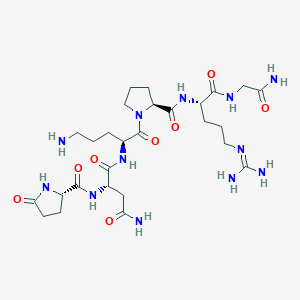
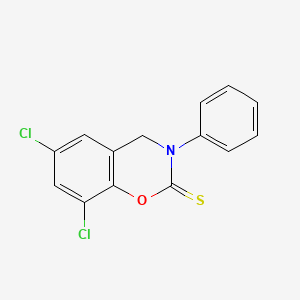
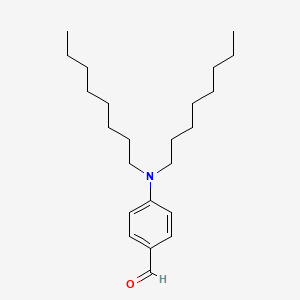
![2-({1-[2-(4-Morpholinyl)-2-oxoethyl]-1H-benzimidazol-2-yl}sulfanyl)acetamide](/img/structure/B12583803.png)
